

# The Discovery and Synthesis of 9-ING-41: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | 9-ING-41 |           |
| Cat. No.:            | B605026  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**9-ING-41**, also known as elraglusib, is a potent and selective small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β) that has demonstrated significant preclinical and clinical antitumor activity across a broad range of malignancies. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **9-ING-41**. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of the critical signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of oncology, drug discovery, and development.

#### Introduction

Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] The two isoforms, GSK-3 $\alpha$  and GSK-3 $\beta$ , are highly conserved and have been implicated in the pathogenesis of various diseases, including cancer.[1] Aberrant overexpression and activity of GSK-3 $\beta$  have been linked to tumor progression, chemotherapy resistance, and the modulation of key oncogenic signaling pathways.[2][3]



**9-ING-41** is a first-in-class, intravenously administered, maleimide-based small molecule designed to be a potent and selective inhibitor of GSK-3β.[2] Its development was driven by the need for novel therapeutic agents that could overcome resistance to standard anticancer therapies. Preclinical studies have shown that **9-ING-41** exhibits broad-spectrum antitumor activity as a single agent and in combination with chemotherapy in various cancer models.[3][4] [5] This has led to its evaluation in clinical trials for patients with advanced cancers.[6]

## **Discovery and Synthesis**

The synthesis of **9-ING-41**, a member of the benzofuran-3-yl-(indol-3-yl)maleimide class of compounds, was first described by Gaisina et al. in 2009.[4] The synthetic strategy is based on the condensation of appropriately substituted 3-indolylglyoxylic acid esters and benzofuranyl-3-acetamides.[4]

#### **General Synthetic Pathway**

The synthesis involves a multi-step process:

- Preparation of Indolyl-based Glyoxalates: This begins with the N-alkylation of an indole precursor, followed by acylation with ethyl oxalyl chloride to yield the desired glyoxalate.[4]
- Preparation of Benzofuranyl-3-acetamides: This step starts from substituted 3-benzofuranones, which undergo a Horner-Emmons reaction to produce ethyl (1-benzofuran-3-yl)acetates. These esters are subsequently converted to the corresponding acetamides.[4]
- Condensation: The final step involves the condensation of the benzofuranyl-3-acetamides
  with the indolyl-based glyoxalates to form the maleimide core of 9-ING-41.[4]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Synthesis and preliminary characterization of radioiodinated benzofuran-3-yl-(indol-3-yl)maleimide derivatives as potential SPECT imaging probes for the detection of glycogen synthase kinase-3β (GSK-3β) in the brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 9-ING-41, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors that Suppress Proliferation and Survival of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [The Discovery and Synthesis of 9-ING-41: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605026#discovery-and-synthesis-of-9-ing-41]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com